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molecular formula C8H8O4 B3032645 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid CAS No. 3265-58-5

2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid

Cat. No. B3032645
M. Wt: 168.15 g/mol
InChI Key: MZMRFDKQPOMOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04115101

Procedure details

42 g of 3-carboxy-2,6-dimethylpyr-4-one is dissolved in 250 ml of methylene chloride. In a second flask, 20 ml of acetyl chloride is cautiously added to 400 ml of methanol. The two solutions are mixed and refluxed for 5 hours. Solid sodium carbonate is added and the solvent removed after a water wash. The residue is distilled (115°-125° at 0.1 mm) to give 40 g of 3-carbomethoxy-2,6-dimethylpyr-4-one as a waxy solid.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9](=[O:10])[CH:8]=[C:7]([CH3:11])[O:6][C:5]=1[CH3:12])([OH:3])=[O:2].[C:13](Cl)(=O)C.CO.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[C:1]([C:4]1[C:9](=[O:10])[CH:8]=[C:7]([CH3:11])[O:6][C:5]=1[CH3:12])([O:3][CH3:13])=[O:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(=O)(O)C1=C(OC(=CC1=O)C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The two solutions are mixed
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent removed after a water
WASH
Type
WASH
Details
wash
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled (115°-125° at 0.1 mm)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=C(OC(=CC1=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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